
2-(1-Isothiocyanatoethyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiophene derivatives often involves multi-step reactions, starting from simpler thiophene compounds or through the cyclization of appropriately substituted precursors. For example, the synthesis of thiophene derivatives can be achieved through reactions involving thiophene-2-carbonyl isothiocyanate as a precursor for constructing triazole, oxadiazole, and thiadiazole derivatives, showing potential for antitumor and antimicrobial activities (Nassar, Attallah, & Hemdan, 2018).
Molecular Structure Analysis
The structure of thiophene derivatives is often elucidated using spectroscopic methods, including NMR and IR spectroscopy, providing detailed information on the arrangement of atoms within the molecule. The molecular structure significantly influences the physical and chemical properties of the compound, including its reactivity and potential applications in materials science.
Chemical Reactions and Properties
Thiophene derivatives participate in various chemical reactions, including cycloadditions, substitutions, and polymerizations, leading to a wide range of functional materials. For instance, thiophene-based isothiocyanates can be used to synthesize liquid crystal materials with high birefringence and stable mesophases, indicating their utility in advanced optical applications (Yang et al., 2018).
科学的研究の応用
High-Voltage LiCoO2 Operations in Lithium-Ion Batteries : Thiophene derivatives, specifically 2,2′-Bithiophene and 2,2′:5′,2′′-Terthiophene, have been found effective as functional additives to improve the cycling performance of high-voltage LiCoO2 in lithium-ion batteries. These derivatives form a protective layer on the cathode surface, thereby enhancing the cycling stability (Xia, Liu, & Xia, 2015).
Biological and Material Science Applications : Substituted thiophenes exhibit a broad spectrum of biological activities (antibacterial, antifungal, antiviral, etc.) and are also utilized in material science applications such as thin-film transistors and solar cells (Nagaraju et al., 2018).
Organic Photovoltaic Cells : Thiophene derivatives have been used to modify carbon nanotubes in organic photovoltaic cells, leading to enhanced power conversion efficiency due to improved solubility and dispersion (Stylianakis et al., 2010).
Interdisciplinary Research on Thiophene-Based Materials : Research on thiophene-based materials is interdisciplinary, covering electronic and optoelectronic device fabrication and biopolymer detection (Barbarella et al., 2005).
Antimicrobial and Antitumor Activities : Certain thiophene derivatives have demonstrated antimicrobial and antitumor activities, showing potential in pharmaceutical research (Nassar et al., 2018).
Organic Materials Synthesis and Applications : Thiophene-based compounds are important in materials science for their semiconducting properties and applications in devices like solar cells and bioimaging tools (Barbarella et al., 2017).
Fluorescent Markers in Biological Studies : Oligothiophenes, known for semiconductor properties, are also fluorescent compounds used as markers in biological studies, including cell imaging and hybridization studies (Capobianco et al., 2012).
作用機序
Target of Action
2-(1-Isothiocyanatoethyl)thiophene is a derivative of thiophene, a five-membered ring compound containing one sulfur atom . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . .
Mode of Action
For example, suprofen, a 2-substituted thiophene, acts as a nonsteroidal anti-inflammatory drug, and articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene derivatives, it is likely that multiple pathways are affected . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
Thiophene derivatives have been associated with a variety of biological effects, suggesting that this compound may have similar effects .
将来の方向性
Thiophene derivatives, including “2-(1-Isothiocyanatoethyl)thiophene”, have numerous applications in different research areas. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research could focus on exploring more about the synthesis, properties, and applications of “this compound” and other thiophene derivatives.
特性
IUPAC Name |
2-(1-isothiocyanatoethyl)thiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NS2/c1-6(8-5-9)7-3-2-4-10-7/h2-4,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNULICTWRLOKEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

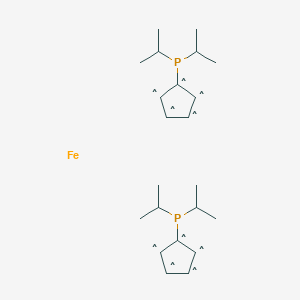


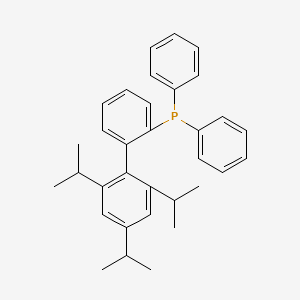
![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2480135.png)
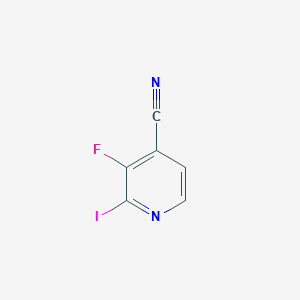
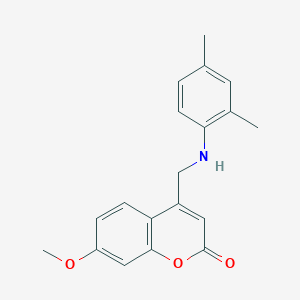

![2-[(2-Fluorophenyl)sulfonyl]acetohydrazide](/img/structure/B2480139.png)
![N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2480140.png)
![1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one](/img/structure/B2480142.png)
![7-(4-acetylpiperazine-1-carbonyl)-5-allyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2480146.png)
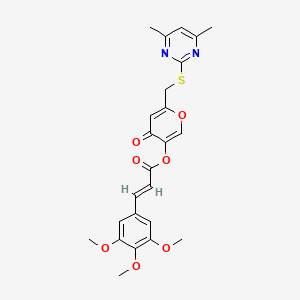
![3-[(methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2480148.png)